![molecular formula C11H11IO2 B14389459 {2-[(3-Iodoprop-2-YN-1-YL)oxy]ethoxy}benzene CAS No. 89644-51-9](/img/structure/B14389459.png)
{2-[(3-Iodoprop-2-YN-1-YL)oxy]ethoxy}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(3-Iodoprop-2-YN-1-YL)oxy]ethoxy}benzene is an organic compound that features a benzene ring substituted with an ethoxy group, which is further substituted with a 3-iodoprop-2-yn-1-yl group. This compound is of interest due to its unique structure, which combines aromatic, ether, and alkyne functionalities, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3-Iodoprop-2-YN-1-YL)oxy]ethoxy}benzene typically involves the following steps:
Preparation of 3-Iodoprop-2-yn-1-ol: This can be achieved by the iodination of propargyl alcohol using iodine and a base such as potassium carbonate.
Formation of 2-(2-Hydroxyethoxy)benzene: This intermediate can be synthesized by the reaction of catechol with ethylene oxide under basic conditions.
Etherification: The final step involves the etherification of 2-(2-hydroxyethoxy)benzene with 3-iodoprop-2-yn-1-ol in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
{2-[(3-Iodoprop-2-YN-1-YL)oxy]ethoxy}benzene can undergo various types of chemical reactions:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation or halogenation.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Addition: Hydrogen gas with a palladium catalyst for hydrogenation, or bromine in dichloromethane for halogenation.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azides, thiols, or ethers.
Addition: Formation of dibromo compounds or alkanes.
Oxidation: Formation of epoxides.
Reduction: Formation of alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {2-[(3-Iodoprop-2-YN-1-YL)oxy]ethoxy}benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound can be used in the development of pharmaceuticals. Its ability to undergo various chemical reactions makes it a potential candidate for drug discovery and development.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and materials. Its reactivity and functional groups make it suitable for creating advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of {2-[(3-Iodoprop-2-YN-1-YL)oxy]ethoxy}benzene depends on its application. In chemical reactions, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism would depend on the specific target and pathway it interacts with, which could involve binding to enzymes or receptors and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: Another compound with an alkyne and iodine functionality, used as a fungicide.
2-(2-Iodoethoxy)benzene: Similar structure but with a shorter ethoxy chain.
2-(2-Bromoethoxy)benzene: Similar structure but with bromine instead of iodine.
Uniqueness
What sets {2-[(3-Iodoprop-2-YN-1-YL)oxy]ethoxy}benzene apart is its combination of an aromatic ring, an ether linkage, and an alkyne group, which provides a unique set of reactivity and potential applications. Its structure allows for a wide range of chemical modifications, making it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
89644-51-9 |
|---|---|
Molekularformel |
C11H11IO2 |
Molekulargewicht |
302.11 g/mol |
IUPAC-Name |
2-(3-iodoprop-2-ynoxy)ethoxybenzene |
InChI |
InChI=1S/C11H11IO2/c12-7-4-8-13-9-10-14-11-5-2-1-3-6-11/h1-3,5-6H,8-10H2 |
InChI-Schlüssel |
ZJGFFMLMNPEENH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOCC#CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


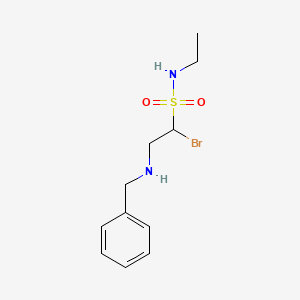
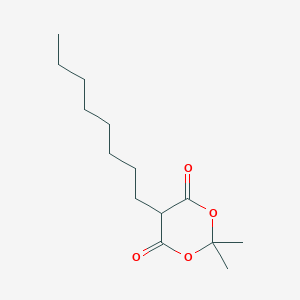




![3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile](/img/structure/B14389425.png)
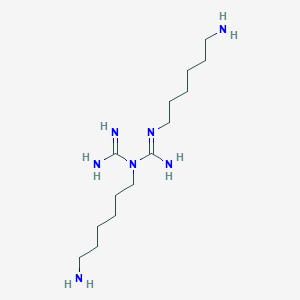
![2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane](/img/structure/B14389444.png)
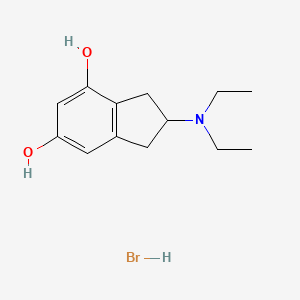
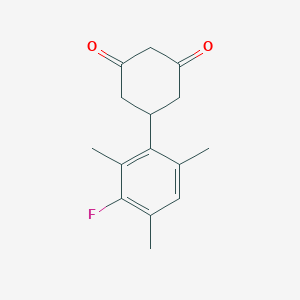
![Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B14389451.png)


